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Core Science & Biosynthesis

Foundational

L-glycero-a-D-manno-Heptopyranose, hexaacetate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of L-glycero-α-D-manno-Heptopyranose, Hexaacetate Introduction: The Significance of a Bacterial Heptose In the intricate world of glycobiology and infectious disea...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure Elucidation of L-glycero-α-D-manno-Heptopyranose, Hexaacetate

Introduction: The Significance of a Bacterial Heptose

In the intricate world of glycobiology and infectious disease research, few molecules are as significant as L-glycero-D-manno-heptose. This higher-order sugar is a conserved and essential building block of the inner core region of lipopolysaccharides (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] The presence of this unique heptose makes the LPS inner core a prime target for the development of novel antibiotics and vaccines, as it is a structure not found in vertebrates.[2]

However, the inherent instability and poor solubility of the free heptose pose significant challenges for its study and application. To overcome these hurdles, chemists rely on a more stable, crystalline, and synthetically versatile derivative: 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose .[1][3][4] This peracetylated form serves as a crucial intermediate for synthesizing complex bacterial oligosaccharides and probes for studying heptose-processing enzymes.

This guide provides a comprehensive, in-depth analysis of the modern analytical workflow used to unequivocally determine the structure of this pivotal molecule. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a combination of mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography provides a self-validating system for complete structural assignment.

Part 1: Synthesis and Preparation for Analysis

The journey to structural elucidation begins with the synthesis of a pure, analyzable sample. A highly practical and scalable route starts from the readily available L-lyxose, proceeding through a four-step sequence to yield the target hexaacetate.[1][3] The final step, peracetylation, is critical as it protects all hydroxyl groups, rendering the molecule soluble in common organic solvents used for NMR and MS, and promoting crystallization.[4][5]

Experimental Protocol: Peracetylation of Methyl Heptosides
  • Reactant Setup: Crude methyl L-glycero-α-D-manno-heptosides are suspended in acetic anhydride (Ac₂O). The mixture is cooled in an external ice bath.

  • Catalysis: A catalytic amount of sulfuric acid on silica (H₂SO₄/SiO₂) is added. This initiates a rapid, exothermic acetylation reaction.

  • Acetolysis: After the initial acetylation is complete (confirmable by ¹H NMR), concentrated sulfuric acid is added to facilitate acetolysis at the anomeric position, replacing the methyl glycoside with an acetate group.

  • Workup and Quenching: The reaction is carefully quenched by pouring the mixture into ice-cold saturated sodium bicarbonate solution.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by recrystallization, typically from an ethanol/water mixture, to yield the pure, crystalline L-glycero-α-D-manno-heptopyranose hexaacetate.[1]

G cluster_synthesis Synthetic Workflow cluster_purification Purification L-Lyxose L-Lyxose Crude_Heptose Crude_Heptose L-Lyxose->Crude_Heptose 4 Steps Peracetylated_Product Peracetylated_Product Crude_Heptose->Peracetylated_Product Ac₂O, H₂SO₄ Extraction Extraction Peracetylated_Product->Extraction Recrystallization Recrystallization Extraction->Recrystallization Pure_Crystal Pure_Crystal Recrystallization->Pure_Crystal Analysis Analysis Pure_Crystal->Analysis G cluster_nmr NMR Elucidation Workflow 1H_NMR ¹H NMR (Identify H-1) COSY COSY (H-H Connectivity) 1H_NMR->COSY Assign Ring Protons HSQC HSQC (C-H Connectivity) COSY->HSQC Assign Ring Carbons HMBC HMBC (Long-Range C-H) HSQC->HMBC Confirm Backbone Structure Final Structure HMBC->Structure Assign Acetyl Groups

Caption: Logical flow of NMR data interpretation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the crystalline product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥500 MHz is recommended for good signal dispersion).

  • 2D Spectra Acquisition: Using standard pulse programs, acquire COSY, HSQC (edited HSQC is useful to determine CH vs CH₂), and HMBC spectra. Optimize acquisition and processing parameters to ensure high resolution.

Summary of Expected NMR Data for L-glycero-α-D-manno-Heptopyranose Hexaacetate
Position¹H Chemical Shift (ppm, approx.)¹³C Chemical Shift (ppm, approx.)Key HMBC Correlations (from H to C)
1~6.1 (d, J ≈ 2 Hz)~91C3, C5, C=O
2~5.4 (dd)~68C1, C3, C4, C=O
3~5.5 (t)~68C1, C2, C4, C5, C=O
4~5.3 (t)~66C2, C3, C5, C6, C=O
5~4.1 (m)~70C1, C3, C4, C6, C7
6~5.2 (m)~69C4, C5, C7, C=O
7a, 7b~4.3, ~4.1 (dd)~62C5, C6, C=O
Ac (x6)~2.2 - 2.0 (s)~21 (CH₃), ~170 (C=O)Ring/Side-chain Protons

Note: Exact chemical shifts are solvent and concentration-dependent. The table illustrates expected patterns.

Part 4: X-ray Crystallography – The Unambiguous Proof

For a crystalline solid, single-crystal X-ray crystallography provides the ultimate, unequivocal proof of structure, including absolute stereochemistry. [6]The highly practical synthesis of the hexaacetate derivative reliably yields high-quality crystals suitable for diffraction experiments. [1][3]The resulting electron density map allows for the precise determination of all atomic positions, bond lengths, and bond angles, leaving no ambiguity about the pyranose ring conformation, the α-anomeric linkage, and the L-glycero configuration at the C6 stereocenter.

Experimental Protocol: Crystallization
  • Solvent Selection: Dissolve the purified hexaacetate in a minimal amount of a good solvent (e.g., hot ethanol).

  • Slow Evaporation/Cooling: Allow the solvent to evaporate slowly at room temperature or slowly cool the saturated solution.

  • Crystal Harvesting: Carefully select a single, well-formed crystal for mounting on the diffractometer.

Conclusion: A Triad of Corroborating Evidence

The complete and confident elucidation of the structure of L-glycero-α-D-manno-heptopyranose, hexaacetate is not achieved by a single technique but by the logical synthesis of data from a triad of powerful analytical methods.

G cluster_methods Analytical Triad cluster_info Structural Information MS Mass Spectrometry Formula Molecular Formula (C₁₉H₂₆O₁₃) MS->Formula NMR NMR Spectroscopy Connectivity Atom Connectivity (Pyranose, α-anomer) NMR->Connectivity XRAY X-ray Crystallography Stereochem Absolute Stereochemistry (L-glycero, D-manno) XRAY->Stereochem Structure Confirmed Structure Formula->Structure Connectivity->Structure Stereochem->Structure

Caption: The convergence of analytical techniques for structure confirmation.

  • Mass Spectrometry establishes the correct molecular formula.

  • NMR Spectroscopy meticulously maps the atomic connectivity and relative stereochemistry.

  • X-ray Crystallography provides the definitive, solid-state structure and absolute configuration.

Together, these methods form a self-validating system that provides the certainty required for researchers and drug development professionals who rely on this molecule to advance the frontiers of antibacterial research.

References

  • Prome, J. C., et al. (1978). Mass spectrometry of acylated sugars as trimethylsilyl ether derivatives. A way for location of long chain fatty acyl groups. Biomedical Mass Spectrometry, 5(2), 146-52. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

  • Stenutz, R., et al. (2000). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews, 101(1), 27-52. [Link]

  • Cervantes-Reyes, F. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

  • Kneidinger, B., et al. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-9. [Link]

  • Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369. [Link]

  • Bundle, D. R., et al. (1994). An effective strategy for structural elucidation of oligosaccharides through NMR spectroscopy combined with peracetylation using doubly 13C-labeled acetyl groups. Canadian Journal of Chemistry, 72(8), 1871-1879. [Link]

  • Stanetty, C., et al. (2016). Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-l-glycero-α-d-manno-heptopyranose. European Journal of Organic Chemistry, 2016(31), 5235-5242. [Link]

  • Jayawickrama, D. A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Analytical Chemistry, 90(22), 13397-13403. [Link]

  • ResearchGate. (n.d.). Biosynthesis pathway of ADP-l-glycero-d-manno-heptose. Retrieved from [Link]

  • Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369. [Link]

  • Phillips, N. J., et al. (1997). Identification of the ADP-L-Glycero-D-Manno-Heptose-6-Epimerase (rfaD) and Heptosyltransferase II (rfaF) Biosynthesis Genes from Haemophilus influenzae. Infection and Immunity, 65(6), 2402-2409. [Link]

  • Stortz, C. A., Matulewicz, M. C., & Cerezo, A. S. (1983). The mass spectra of acetylated and propanoylated aldopyranosylamines. Carbohydrate Research, 117, 39-53. [Link]

  • Gamian, A., et al. (1997). Synthesis of L-glycero-D-manno-heptopyranose-containing oligosaccharide structures found in lipopolysaccharides from Haemophilus influenzae. Carbohydrate Research, 297(3), 251-60. [Link]

  • de Castro, C. (n.d.). GC-MS Determination of Sugar Composition. Glycopedia. Retrieved from [Link]

  • Sjöberg, V., et al. (2012). Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides. Analytical and Bioanalytical Chemistry, 403(6), 1745-54. [Link]

  • Maitre, M., et al. (2018). O-acetylated sugars in the gas phase: stability, migration, positional isomers and conformation. arXiv. [Link]

  • Hofinger, A., et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 701. [Link]

  • Zamyatina, A., et al. (2011). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked L-glycero-D-manno-heptobiose and its methyl α-glycoside. Carbohydrate Research, 346(13), 1739-46. [Link]

  • ResearchGate. (2025, October 18). Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal and molecular structure of methyl L-glycero-α-D-manno-heptopyranoside, and synthesis of 1→7 linked L-glycero-D-manno-heptobiose and its methyl α-glycoside. Retrieved from [Link]

  • Read, J. A., et al. (2004). The Mechanism of the Reaction Catalyzed by ADP-β-l-glycero-d-manno-heptose 6-Epimerase. Journal of the American Chemical Society, 126(29), 8882-8883. [Link]

  • Li, W., et al. (2020). and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. Organic Letters, 22(20), 7948-7952. [Link]

  • Zamyatina, A., et al. (2011). Crystal and molecular structure of methyl L-glycero-α-D-manno-heptopyranoside, and synthesis of 1→7 linked L-glycero-D-manno-heptobiose and its methyl α-glycoside. Carbohydrate Research, 346(13), 1739-46. [Link]

  • Integrated Chemistry. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • NMR Facility at University of Delaware. (2023, January 30). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1 [Video]. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Intermediate: L-glycero-α-D-manno-Heptopyranose, Hexaacetate in the Synthesis of Advanced Glycotherapeutics

Introduction: Unlocking the Potential of a Unique Heptose in Modern Drug Discovery In the landscape of contemporary drug development, particularly in the pursuit of novel anti-infective agents and immunotherapies, the fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Unique Heptose in Modern Drug Discovery

In the landscape of contemporary drug development, particularly in the pursuit of novel anti-infective agents and immunotherapies, the focus has increasingly turned towards leveraging the intricate carbohydrate structures that adorn cell surfaces. Among these, L-glycero-α-D-manno-heptopyranose stands out as a pivotal monosaccharide, primarily due to its prevalence in the inner core region of lipopolysaccharides (LPS) of numerous Gram-negative bacteria.[1] The strategic manipulation of this heptose provides a powerful avenue for the development of carbohydrate-based vaccines and other glycosylated therapeutics.

However, the inherent instability and poor solubility of the free heptose present significant challenges in its direct application in chemical synthesis. This has led to the widespread adoption of its peracetylated derivative, L-glycero-α-D-manno-heptopyranose, hexaacetate, as a stable, crystalline, and highly soluble intermediate.[2] The acetyl groups serve as robust protecting groups that can be efficiently removed under mild conditions, making the hexaacetate an ideal starting material for complex oligosaccharide synthesis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and protocols involving this key intermediate.

Physicochemical Properties of L-glycero-α-D-manno-Heptopyranose, Hexaacetate

The hexaacetate derivative of L-glycero-α-D-manno-heptopyranose is a white to off-white crystalline powder, a form that confers excellent stability for long-term storage and ease of handling in a laboratory setting. Its solubility in a range of organic solvents is significantly enhanced compared to the free sugar, facilitating its use in a variety of reaction conditions.

PropertyValueReference
Molecular Formula C19H26O13
Molecular Weight 462.40 g/mol
Appearance White to almost white crystalline powder
Melting Point 131-135 °C
Optical Rotation [α]20/D = +24 to +28° (c=1 in CHCl3)
Purity ≥ 97.0% (GC)
CAS Number 104486-80-8

Core Synthetic Workflow: From Protected Intermediate to Functional Glycosyl Donor

The journey from the stable hexaacetate to a reactive building block suitable for drug synthesis involves two critical stages: deprotection and activation. The following protocols provide detailed, step-by-step methodologies for these transformations.

Protocol 1: Global Deacetylation via Zemplén Conditions

The Zemplén deacetylation is a classic and highly efficient method for the removal of acetyl protecting groups from carbohydrates under basic conditions.[3][4] This transesterification reaction utilizes a catalytic amount of sodium methoxide in methanol, which is gentle enough to avoid unwanted side reactions.[4][5]

Experimental Protocol:

  • Dissolution: Dissolve L-glycero-α-D-manno-heptopyranose, hexaacetate (1.0 eq) in dry methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction.

  • Initiation: Add a catalytic amount of a 1 M solution of sodium methoxide (NaOMe) in methanol (typically 0.1 eq).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Neutralization: Once the reaction is complete, neutralize the mixture by adding a proton-donating ion-exchange resin (H+ form) until the pH of the solution is neutral (pH ~7).

  • Filtration: Filter the resin through a pad of celite or a glass filter and wash thoroughly with methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude deacetylated L-glycero-α-D-manno-heptopyranose.

  • Purification: Purify the residue by silica gel column chromatography to obtain the pure product.

G cluster_protocol1 Protocol 1: Zemplén Deacetylation Workflow start Dissolve Hexaacetate in Dry Methanol cool Cool to 0 °C start->cool add_cat Add Catalytic NaOMe cool->add_cat react Stir at Room Temp (Monitor by TLC) add_cat->react neutralize Neutralize with Ion-Exchange Resin (H+) react->neutralize filter Filter and Wash Resin neutralize->filter concentrate Concentrate Filtrate filter->concentrate purify Silica Gel Chromatography concentrate->purify product Pure L-glycero-α-D-manno-heptopyranose purify->product

Zemplén Deacetylation Workflow Diagram.
Protocol 2: Activation as a Glycosyl Trichloroacetimidate Donor

To be utilized in glycosylation reactions, the deacetylated heptose must be converted into a suitable glycosyl donor. The trichloroacetimidate method is widely employed due to the high reactivity and stability of the resulting donor.[6]

Experimental Protocol:

  • Azeotropic Drying: Dissolve the purified L-glycero-α-D-manno-heptopyranose (1.0 eq) in anhydrous toluene and concentrate under reduced pressure. Repeat this process three times to ensure the starting material is completely dry.

  • Reaction Setup: Place the dried heptose in a flame-dried round-bottom flask under an inert atmosphere. Dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add trichloroacetonitrile (10 eq) to the solution, followed by the dropwise addition of a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting hemiacetal.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the L-glycero-α-D-manno-heptopyranosyl trichloroacetimidate donor.

G cluster_protocol2 Protocol 2: Glycosyl Donor Synthesis start Azeotropically Dried Heptose dissolve Dissolve in Anhydrous DCM start->dissolve add_reagents Add Trichloroacetonitrile and Catalytic DBU at 0 °C dissolve->add_reagents react Stir at Room Temp (Monitor by TLC) add_reagents->react workup Concentrate Reaction Mixture react->workup purify Silica Gel Chromatography workup->purify product Heptopyranosyl Trichloroacetimidate Donor purify->product

Synthesis of a Glycosyl Trichloroacetimidate Donor.

Application in Drug Synthesis: Building Blocks for Antibacterial Vaccines

While no specific approved small-molecule drugs are directly synthesized from L-glycero-α-D-manno-heptopyranose, hexaacetate, its paramount importance lies in the synthesis of complex oligosaccharides that are key components of glycoconjugate vaccines against pathogenic bacteria. A prime example is the synthesis of fragments of the lipooligosaccharide (LOS) core of Haemophilus influenzae, a bacterium responsible for diseases such as meningitis and pneumonia.[7][8] These synthetic oligosaccharides can be conjugated to carrier proteins to elicit a robust and specific immune response.

The following schematic outlines a representative synthetic route towards a disaccharide fragment of the Haemophilus influenzae LOS core, utilizing the heptopyranosyl trichloroacetimidate donor.

G cluster_synthesis Synthetic Pathway to a Haemophilus influenzae LOS Core Fragment start L-glycero-α-D-manno- Heptopyranose, Hexaacetate deacetylation Zemplén Deacetylation (Protocol 1) start->deacetylation heptose Free Heptose deacetylation->heptose activation Trichloroacetimidate Formation (Protocol 2) heptose->activation donor Heptosyl Donor activation->donor glycosylation TMSOTf-mediated Glycosylation donor->glycosylation acceptor Protected Kdo Acceptor acceptor->glycosylation disaccharide Protected Disaccharide glycosylation->disaccharide deprotection Global Deprotection disaccharide->deprotection final_product LOS Core Disaccharide Fragment deprotection->final_product conjugation Conjugation to Carrier Protein final_product->conjugation vaccine Glycoconjugate Vaccine Candidate conjugation->vaccine

Application in the Synthesis of a Glycoconjugate Vaccine Candidate.

This synthetic strategy highlights the central role of L-glycero-α-D-manno-heptopyranose, hexaacetate as a stable precursor that can be efficiently converted into a reactive glycosyl donor. This donor is then used to construct complex oligosaccharides that mimic the bacterial cell surface, providing a basis for the development of targeted immunotherapies.

Conclusion

L-glycero-α-D-manno-heptopyranose, hexaacetate is a vital intermediate in the field of glycochemistry and drug discovery. Its stability, solubility, and the well-established protocols for its deprotection and activation make it an invaluable tool for the synthesis of complex carbohydrate structures. The primary application of this compound is in the development of glycoconjugate vaccines against Gram-negative bacteria, where it serves as a key building block for the synthesis of antigenic oligosaccharide fragments. The detailed protocols and workflows presented in this document provide a solid foundation for researchers and scientists to harness the full potential of this versatile intermediate in the quest for novel therapeutics.

References

  • Stanetty, C., & Baxendale, I. R. (2015). Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-l-glycero-α-d-manno-heptopyranose. European Journal of Organic Chemistry, 2015(12), 2718–2726. [Link]

  • High, F., et al. (2020). Biosynthesis of Cryptic Lipopolysaccharide Glycoforms in Haemophilus influenzae Involves a Mechanism Similar to That Required for O-Antigen Synthesis. Journal of Bacteriology, 182(16), 4577-4586. [Link]

  • Zarate, S. G., et al. (2018). Relative Contributions of Lipooligosaccharide Inner and Outer Core Modifications to Nontypeable Haemophilus influenzae Pathogenesis. Infection and Immunity, 86(12), e00624-18. [Link]

  • Aronow, J., et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 723. [Link]

  • Imamura, A. (2021). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]

  • Chemistry Online. (2023). Zemplén deacetylation. [Link]

  • Imamura, A. (2021). Removal of acetyl groups under Zemplén conditions. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]

  • Sekljic, H., et al. (1997). Synthesis of neoglycoproteins containing L-glycero-α-D- manno-heptopyranosyl-(1→4)- and -(1→5)-linked 3-deoxy-α-D-manno-oct-2- ulopyranosylonic acid (Kdo) phosphate determinants. Journal of the Chemical Society, Perkin Transactions 1, 1973-1982. [Link]

  • Kosma, P. (2008). Chemical Synthesis of the Core Oligosaccharide of Bacterial Lipopolysaccharide. In Carbohydrate Chemistry (pp. 1-34). The Royal Society of Chemistry. [Link]

  • Abu Kwaik, Y., et al. (1991). Cloning and expression in Escherichia coli of a Haemophilus influenzae type b lipooligosaccharide synthesis gene(s) that encodes a 2-keto-3-deoxyoctulosonic acid epitope. Molecular Microbiology, 5(10), 2475–2480. [Link]

  • Sasaki, K., et al. (2024). Stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannurono-2,6-lactone. Organic & Biomolecular Chemistry, 22(12), 2544-2548. [Link]

  • Kosma, P., et al. (1997). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked L-glycero-D-manno-heptobiose and its methyl α-glycoside. Carbohydrate Research, 303(3), 289-299. [Link]

  • Chen, Y., et al. (2020). and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. Organic Letters, 22(20), 7979–7984. [Link]

  • Jaipuri, F. A., et al. (2008). Synthesis and Quantitative Evaluation of Glycero-D-manno-heptose Binding to Concanavalin A by Fluorous-Tag Assistance. Chemistry – An Asian Journal, 3(3), 301-308. [Link]

  • Stanetty, C., & Baxendale, I. R. (2015). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Diagnostic & Optimization Hub: L-glycero-α-D-manno-Heptopyranose Hexaacetate Synthesis

Welcome to the technical support center for the synthesis of L-glycero-α-D-manno-heptopyranose hexaacetate. As a critical building block for bacterial inner-core lipopolysaccharide (LPS) synthesis and related drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of L-glycero-α-D-manno-heptopyranose hexaacetate. As a critical building block for bacterial inner-core lipopolysaccharide (LPS) synthesis and related drug development, this heptose scaffold presents unique challenges in stereocontrol, solubility, and anomeric enrichment. This guide is designed to help researchers troubleshoot bottlenecks, understand the causality behind synthetic choices, and implement highly scalable, self-validating protocols.

Synthesis Optimization Workflow

G A L-Lyxose (Starting Material) B Indium-Mediated Acyloxyallylation A->B Aqueous conditions C L-glycero-D-manno-heptose (Unprotected) B->C Ozonolysis & Deprotection D Continuous Flow Fischer Glycosylation C->D Solubilization bypass E Methyl L-glycero-D-manno- heptopyranoside D->E MeOH, Acid Resin (QP-SA) F Peracetylation (Ac2O / Pyridine / DMAP) E->F High solubility achieved G L-glycero-α-D-manno-Heptopyranose hexaacetate F->G Stereoselective Crystallization

Workflow for high-yield L-glycero-α-D-manno-Heptopyranose hexaacetate synthesis.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my yield consistently low (<30%) during the direct peracetylation of unprotected L-glycero-D-manno-heptose? A1: The primary cause of yield loss in this step is thermodynamic degradation driven by extreme insolubility. Unprotected L-glycero-D-manno-heptose is highly insoluble in standard acetic anhydride/acetic acid (Ac2O/AcOH) mixtures[1]. When the substrate remains in a solid, clumped state, the reaction requires extended heating, which leads to the formation of unidentified degradation products and incomplete conversion. Optimization Strategy: Do not attempt direct acidic acetylation. Instead, translate the unprotected heptose into a methyl glycoside via Fischer glycosylation first. The resulting methyl L-glycero-D-manno-heptopyranoside is highly soluble in pyridine/Ac2O, allowing for rapid, near-quantitative peracetylation[1].

Q2: How can I improve the stereoselectivity of the C6/C7 homologation step when starting from standard hexoses? A2: Traditional Grignard additions to 1,6-dialdopyranosides often yield poor diastereomeric ratios at the C6 position. To achieve near-perfect stereoselectivity for the L-glycero configuration, you must rely on strict catalyst-controlled mechanisms rather than substrate-controlled induction. Optimization Strategy: Employ a Wittig olefination followed by a proline-catalyzed α-aminoxylation. The stereochemistry of the hydroxylation at C6 will be strictly dictated by the chiral proline catalyst, bypassing the inherent steric biases of the sugar ring[2]. Alternatively, starting from L-lyxose and utilizing an indium-mediated acyloxyallylation inherently controls the syn-diol formation at C5 and C6, yielding the correct manno-octenitol precursor[3].

Q3: How do I definitively confirm the α-configuration of the final hexaacetate product? A3: Relying solely on optical rotation or 1H NMR chemical shifts can be misleading due to the flexibility of the heptose ring. The most robust, self-validating method is measuring the 1JCH​ coupling constant at the anomeric carbon via a coupled HSQC or selective 1D NMR experiment. An alpha-linkage (axial) in the D-manno configuration will exhibit a 1JCH​ coupling constant of approximately 174 Hz, whereas the beta-linkage will be significantly lower (~160 Hz)[4].

Part 2: Quantitative Data & Yield Comparison

To justify the shift from traditional batch processing to continuous flow methodologies, review the comparative data below. The two-step flow methodology effectively circumvents the solubility bottleneck of the parent bacterial heptose.

Synthesis StrategySubstrate StateReagents & ConditionsReaction TimeAverage Yield (%)Scalability Profile
Direct Batch Acetylation Unprotected HeptoseAc2O, AcOH, H2SO4 (cat), 50 °C24 - 48 h25 - 40%Poor (Severe insolubility)[1]
Pyridine-Mediated Batch Unprotected HeptoseAc2O, Pyridine, DMAP, 25 °C12 - 18 h45 - 55%Moderate (Slurry formation)
Two-Step (Flow + Batch) Methyl Heptopyranoside1. MeOH, QP-SA Resin (Flow, 90 °C)2. Ac2O, Pyridine (Batch, 25 °C)10 min (Flow)4 h (Batch)85 - 92% Excellent (>100 mmol) [1]

Part 3: Self-Validating Experimental Methodologies

Protocol A: Indium-Mediated Synthesis of the Heptose Core

Causality: Indium is chosen over traditional organometallic reagents (like Grignard or Zinc) because its first ionization potential allows it to remain stable in aqueous environments. This eliminates the need for exhaustive hydroxyl protecting group manipulations on the L-lyxose starting material, drastically reducing the step count[3].

  • Reagent Preparation: Suspend L-lyxose (1.0 eq) and 3-bromo-2-(acetoxymethyl)prop-1-ene (1.5 eq) in a 1:1 mixture of water and THF.

  • Indium Activation: Add indium powder (1.2 eq) in a single portion at room temperature. Vigorously stir the biphasic mixture. The aqueous medium stabilizes the transient organoindium species while preventing premature protonation.

  • Reaction & Extraction: Stir for 12 hours. Quench with 1M HCl to dissolve indium salts. Extract the resulting octenitol mixture into ethyl acetate.

  • Ozonolysis: Subject the purified octenitol to ozonolysis (O3 in MeOH at -78 °C), followed by reductive workup (DMS) to yield the unprotected L-glycero-D-manno-heptose[3].

  • In-Process Validation (QC): Perform a crude 1H NMR. The disappearance of the terminal alkene protons ( δ 5.2-5.4 ppm) and the appearance of the anomeric proton ( δ 5.1 ppm) validates successful ozonolysis.

Protocol B: Continuous-Flow Fischer Glycosylation & Peracetylation

Causality: Pumping the heptose through a packed bed of acidic resin in continuous flow ensures a massive local excess of methanol and immediate physical removal of the product from the acidic site. This prevents the thermodynamic degradation seen in prolonged batch heating and guarantees complete conversion to the highly soluble methyl glycoside[1].

  • Flow Setup: Pack a heated flow reactor column with 15 g of strongly acidic cation exchange resin (e.g., QP-SA). Equilibrate the column with anhydrous methanol at 90 °C.

  • Glycosylation: Dissolve the crude unprotected L-glycero-D-manno-heptose in methanol. Pump the solution through the packed bed reactor at a flow rate of 1 mL/min.

  • Concentration: Collect the eluent and evaporate the methanol under reduced pressure. The resulting syrup is the methyl L-glycero-D-manno-heptopyranoside.

  • Peracetylation: Dissolve the syrup in a 2:1 mixture of Pyridine and Acetic Anhydride. Add a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 4 hours. The high solubility of the methyl glycoside ensures rapid, homogeneous kinetics[1].

  • Crystallization: Quench with ice water, extract with dichloromethane, and concentrate. Recrystallize the crude hexaacetate from ethanol to selectively isolate the pure L-glycero-α-D-manno-heptopyranose, hexaacetate.

  • In-Process Validation (QC): Analyze the crystallized product via 13C-coupled HSQC NMR. Confirm the alpha-configuration by verifying the 1JCH​ coupling constant of the anomeric carbon is 170 Hz[4].

References

  • Stanetty, C., & Baxendale, I. R. (2015). Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose. European Journal of Organic Chemistry.
  • Pötschacher, et al. (2020). Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. Journal of Flow Chemistry.
  • Lin, et al. (2015). General Homologation Strategy for Synthesis of l-glycero- and d-glycero-Heptopyranoses. Organic Letters.
  • Zhang, et al. (2022). Configuration-Specific Antibody for Bacterial Heptosylation: An Antiadhesion Therapeutic Strategy. Journal of the American Chemical Society.

Sources

Optimization

Preventing acetyl group migration in O-acetylated sugars

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of O-acetylated sugars. This guide provides in-depth answers and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of O-acetylated sugars. This guide provides in-depth answers and field-tested protocols to address a critical challenge in carbohydrate chemistry: the prevention of acetyl group migration.

Frequently Asked Questions (FAQs)

Q1: What is acetyl group migration and why is it a significant problem in carbohydrate chemistry?

Acetyl group migration is a common intramolecular reaction where an acetyl protecting group relocates from one hydroxyl group to an adjacent free hydroxyl on the sugar ring.[1][2] This process typically proceeds through a cyclic orthoester intermediate.[1] The migration is problematic because it leads to the formation of a mixture of constitutional isomers, which complicates purification, reduces the yield of the desired regioisomer, and can lead to erroneous structural assignments.[1][3][4] In drug development and glycobiology, where precise structure-activity relationships are paramount, such isomeric impurities are unacceptable.

Q2: Under what primary conditions does acetyl group migration occur?

Acetyl group migration is most frequently observed and accelerated under basic conditions .[1][3] The widely used Zemplén deacetylation protocol, which employs a catalytic amount of sodium methoxide in methanol, is a classic example of a reaction where migration can be a significant side reaction.[1] Several factors heavily influence the rate of migration:

  • pH: The rate of migration increases exponentially with higher pH.[1][4][5][6] The reaction is initiated by the deprotonation of a free hydroxyl group, which is more favorable under basic conditions.[4][5]

  • Temperature: Elevated temperatures increase the kinetic energy of the molecule, accelerating the rate of migration.[1]

  • Stereochemistry: The spatial relationship between the acetylated and free hydroxyl groups is critical. Migration is generally faster between cis-hydroxyl groups compared to trans-hydroxyl groups due to lower ring strain in the five-membered cyclic intermediate.[1][5]

  • Solvent: The choice of solvent can influence reaction rates, with more polar solvents potentially stabilizing charged intermediates and affecting the migration rate.[1][7][8]

Q3: Can acetyl migration occur under neutral or acidic conditions?

While most prominent under basic conditions, migration can occur under other conditions as well. At neutral pH, the migration is slow but can still be observed over extended periods.[2][9] Under acidic conditions, the primary reaction is typically hydrolysis of the acetyl group; however, some acid-catalyzed deacetylation protocols have been developed that successfully minimize migration.[2][9][10][11] It's crucial to select conditions carefully based on the overall stability of your molecule, including the glycosidic bond and other protecting groups.[1]

Q4: Does the acetyl group migrate between different sugar units in an oligosaccharide?

Yes, this is a more recently understood phenomenon. Studies have demonstrated that acetyl groups can migrate across a glycosidic bond, typically from a secondary hydroxyl group on one monosaccharide unit to a primary hydroxyl group (e.g., O-6) on an adjacent unit.[2][9][12][13] This intermolecular migration is generally slower than migration between adjacent hydroxyls on the same ring but is a critical consideration when working with partially acetylated oligosaccharides.[14]

Troubleshooting Guide

Problem 1: My TLC/LC-MS analysis shows a mixture of isomers after a standard Zemplén deacetylation.

Cause: This is a classic sign of acetyl group migration. The strongly basic conditions of the Zemplén reaction (sodium methoxide) have catalyzed the movement of an acetyl group from its original position to a neighboring free hydroxyl group, resulting in a mixture of regioisomers that are often difficult to separate chromatographically.[1]

Solutions:

  • Optimize Zemplén Conditions: The simplest approach is to modify the existing protocol.

    • Lower the Temperature: Perform the reaction at 0 °C or even as low as -20 °C to slow the kinetics of both deacetylation and migration.[1]

    • Monitor Closely: Follow the reaction progress meticulously by TLC. Quench the reaction immediately upon consumption of the starting material to minimize the time for migration to occur.

    • Neutralization: Promptly neutralize the reaction with an acidic ion-exchange resin (e.g., Dowex 50W-X8) to prevent further migration during workup.[1]

  • Switch to Milder Basic Conditions: If optimization is insufficient, a change in reagents is necessary.

    • Ammonia in Methanol: Using a saturated solution of ammonia in methanol is a significantly milder alternative that can effectively remove acetyl groups with a reduced risk of migration.

    • Guanidine/Guanidinium Nitrate: This buffered basic system is highly effective for deacetylation while suppressing migration.[1][15] It is particularly useful when other base-labile protecting groups are present.

  • Employ an Alternative Deprotection Strategy:

    • Acidic Deprotection: If your molecule is stable under acidic conditions (i.e., no acid-labile protecting groups or a very stable glycosidic linkage), this can be a viable option. A protocol using aqueous HCl in a CH₂Cl₂/EtOH solvent system has been shown to be effective and selective.[10]

    • Enzymatic Deprotection: Using enzymes like lipases (e.g., from Candida rugosa) offers exceptional selectivity.[1] Enzymes can often deacetylate specific positions without causing migration, but conditions such as pH, temperature, and solvent must be optimized for your specific substrate.[1]

Problem 2: I need to perform a reaction on a free hydroxyl group, but my acetyl protecting groups are migrating during the reaction.

Cause: Many synthetic reactions (e.g., azidation, glycosylation) are performed under conditions (basic, heating) that can induce acetyl migration if a free hydroxyl is adjacent to an acetylated one.[16] This leads to undesired side products where the acetyl group has shifted, leaving the wrong hydroxyl group available for reaction.

Solutions:

  • Choose a More Robust Protecting Group: The most effective strategy is preventative. If you anticipate harsh reaction conditions, use a protecting group less prone to migration than acetate.

    • Benzoyl (Bz) groups: Generally more stable and less migratory than acetyl groups under many conditions.[1]

    • Pivaloyl (Piv) groups: The steric bulk of the pivaloyl group significantly hinders the formation of the cyclic orthoester intermediate, making it highly resistant to migration.

    • Silyl ethers (e.g., TBDMS, TIPS): These are excellent choices for temporary protection and are not susceptible to acyl migration.[17]

  • Modify Reaction Conditions:

    • Lower the Temperature: As with deprotection, running the reaction at the lowest possible temperature that still allows for an acceptable reaction rate can suppress migration.

    • Use Additives: In some cases, additives can suppress migration. For instance, during azidation reactions, the addition of n-butyl formate has been shown to reduce benzoyl migration significantly.[16]

Problem 3: My final product yield is very low, and I suspect the product is unstable to the deprotection conditions.

Cause: While migration leads to isomers, harsh deprotection conditions (either strongly basic or acidic) can also lead to complete degradation of the sugar molecule, especially if it is sensitive. This results in a low yield of any identifiable product.

Solutions:

  • Use Enzymatic Methods: This is the mildest deprotection strategy. Lipases operate at or near neutral pH and physiological temperatures, which is ideal for highly sensitive substrates.[1]

  • Guanidine/Guanidinium Nitrate Protocol: This method is considerably milder than Zemplén deacetylation and is a good second choice for base-sensitive compounds.[1][15]

  • Verify Substrate Compatibility: Before committing to a large-scale reaction, run small test reactions with your substrate under different deprotection conditions to empirically determine the optimal method that maximizes yield while minimizing side reactions.

Visualizing the Mechanism and Prevention Strategies

Mechanism of Base-Catalyzed Acetyl Migration

The diagram below illustrates the widely accepted mechanism for acetyl group migration under basic conditions, proceeding through a key cyclic orthoester intermediate.

Acetyl_Migration Start 2-O-Acetyl Sugar (Adjacent OH is free) Deprotonated Alkoxide Intermediate Start->Deprotonated  Base (e.g., MeO⁻) - Deprotonation Deprotonated->Start Protonation (Reverse) Orthoester Cyclic Orthoester Intermediate Deprotonated->Orthoester Intramolecular Nucleophilic Attack Orthoester->Deprotonated Ring Opening (Reverse) Product 3-O-Acetyl Sugar (Migrated Product) Orthoester->Product Ring Opening Product->Orthoester Reverse (under basic cond.) Prevention_Workflow Start Goal: Selective Deacetylation Problem: Acetyl Migration Risk Q_Acid Is the substrate stable to acidic conditions? Start->Q_Acid Q_Base Is the substrate sensitive to strong base? Q_Acid->Q_Base No Acid_Deprotect Protocol 3: Acidic Deprotection (e.g., aq. HCl) Q_Acid->Acid_Deprotect Yes Enzyme Protocol 4: Enzymatic Deprotection (Lipase) Q_Base->Enzyme Yes, highly sensitive Mild_Base Protocol 2: Mild Base (Guanidine/Guanidinium Nitrate) Q_Base->Mild_Base Moderately sensitive Optimized_Zemplen Protocol 1 (Optimized): Modified Zemplén (Low Temp, TLC Monitoring) Q_Base->Optimized_Zemplen No, robust

Caption: Decision workflow for selecting a deacetylation strategy.

Experimental Protocols

Protocol 1: Modified Zemplén Deacetylation (Migration Suppression)

This protocol modifies the standard Zemplén procedure to kinetically disfavor the migration side reaction.

  • Dissolve the acetylated sugar in anhydrous methanol (10-20 mL per gram of substrate) under an inert atmosphere (e.g., Argon). [1]2. Cool the solution to 0 °C using an ice bath. For highly sensitive substrates, a -20 °C bath can be used. [1]3. Add a catalytic amount (0.1 eq) of a freshly prepared solution of sodium methoxide in methanol.

  • Monitor the reaction progress every 5-10 minutes by TLC.

  • As soon as the starting material is consumed, immediately add an acidic ion-exchange resin (e.g., Dowex 50W-X8) to quench the reaction and neutralize the base. [1]6. Stir for 5 minutes, then filter off the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deacetylated product.

Protocol 2: Mild Deacetylation with Guanidine/Guanidinium Nitrate

This method provides a buffered, mildly basic environment that is highly effective at deacetylation while minimizing migration. [1][15]

  • Prepare a stock solution of 0.1 M guanidine and 0.1 M guanidinium nitrate (1:1 molar ratio) in a methanol/dichloromethane solvent mixture (e.g., 7:3 v/v). [1]2. Dissolve the acetylated sugar in the guanidine/guanidinium nitrate solution.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically slower than Zemplén deacetylation and may take several hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the product using standard silica gel chromatography.

Protocol 3: Acidic Deacetylation

This protocol is suitable for substrates lacking acid-labile groups. [10]

  • Dissolve the acetylated sugar in a solvent mixture of CH₂Cl₂ and EtOH (e.g., 10:30 v/v).

  • Add aqueous HCl (36%) to a final concentration of approximately 0.05 M.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor by TLC.

  • Upon completion, carefully neutralize the reaction with a mild base such as aqueous sodium bicarbonate.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by chromatography.

Protocol 4: Enzymatic Deacetylation with Lipase

This protocol offers maximum selectivity for sensitive substrates.

  • Dissolve the acetylated sugar in a suitable buffer (e.g., phosphate buffer, pH 7). [1]A co-solvent like THF or acetone may be required to aid solubility. [1]2. Add a lipase enzyme (e.g., from Candida rugosa or porcine pancreas). The optimal amount of enzyme must be determined empirically for each substrate. [1]3. Incubate the mixture at a controlled temperature (e.g., 37 °C) with gentle agitation. [1]4. Monitor the reaction progress by TLC or HPLC. Enzymatic reactions can be slow, requiring 12-48 hours.

  • Upon completion, denature the enzyme (e.g., by adding a water-miscible organic solvent like acetonitrile) and filter or centrifuge to remove the precipitate.

  • Extract the product and purify as needed.

Comparative Summary of Deacetylation Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantagesMigration Risk
Zemplén NaOMe (cat.), MeOH0 °C to RTFast, effective, commonHigh migration risk, harsh for sensitive substratesHigh
Modified Zemplén NaOMe (cat.), MeOH-20 °C to 0 °CFast, reduced migrationRequires careful monitoringModerate
Guanidine System Guanidine, Guanidinium NitrateRoom TemperatureMild, low migration risk, good for sensitive substratesSlower reaction timesLow
Acidic aq. HCl, EtOH/CH₂Cl₂30 °CSelective for acetates over benzoates, avoids baseCan cleave acid-labile groups (e.g., silyl ethers, glycosidic bonds)Very Low
Enzymatic Lipase, Buffer (pH ~7)~37 °CExtremely mild and selective, no migrationSlow, requires optimization, enzyme costNone

References

  • Benchchem. (2025). Technical Support Center: Preventing Acetyl Group Migration During Deprotection of Protected Sugars. BenchChem.
  • Lassfolk, R., & Leino, R. (2023).
  • ResearchGate. (2023).
  • Lassfolk, R., Rahkila, J., Johansson, M. P., Ekholm, F. S., Wärnå, J., & Leino, R. (2019). Acetyl Group Migration across the Saccharide Units in Oligomannoside Model Compound. Journal of the American Chemical Society, 141(4), 1646–1654.
  • Lassfolk, R. (2019). Acetyl group migration across the saccharide units in oligomannoside model compound. Helda - University of Helsinki.
  • Shcherbakova, I., et al. (2024).
  • Lassfolk, R., & Leino, R. (2020).
  • Lassfolk, R. (2021).
  • Lassfolk, R., & Leino, R. (2023). Mechanism of Acyl Group Migration in Carbohydrates-1. Åbo Akademi University Research Portal.
  • Brill. (n.d.).
  • Lassfolk, R., et al. (2019). Acetyl group migration across the saccharide units in oligomannoside model compound. Journal of the American Chemical Society, 141(4), 1646-1654.
  • Govindarajan, M. (2020). Protecting group migrations in carbohydrate chemistry.
  • Crich, D. (2010).
  • Compagnon, I., et al. (n.d.).
  • Lassfolk, R., et al. (2021). Kinetic Studies of Acetyl Group Migration between the Saccharide Units in an Oligomannoside Trisaccharide Model Compound and a Native Galactoglucomannan Polysaccharide. PMC.
  • Lassfolk, R., et al. (2022). Acetyl Group Migration in Xylan and Glucan Model Compounds as Studied by Experimental and Computational Methods. The Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparing L-glycero-a-D-manno-heptose with D-glycero-a-D-manno-heptose

As a Senior Application Scientist specializing in innate immune modeling and pathogen-associated molecular patterns (PAMPs), I frequently guide drug development teams through the nuances of bacterial metabolite screening...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in innate immune modeling and pathogen-associated molecular patterns (PAMPs), I frequently guide drug development teams through the nuances of bacterial metabolite screening. When comparing L-glycero-D-manno-heptose and D-glycero-D-manno-heptose , it is critical to establish a rigorous biochemical foundation before analyzing experimental data.

While microbiologists often refer to L-glycero-α-D-manno-heptose and D-glycero-α-D-manno-heptose due to their α-anomeric linkages within the bacterial lipopolysaccharide (LPS) inner core, innate immune modeling requires a critical distinction. The mammalian cytosolic sensor ALPK1 does not recognize these free α-heptoses. Instead, the true PAMPs are their nucleotide-activated precursors: ADP-L-glycero-β-D-manno-heptose (ADP-L,D-Hep) and ADP-D-glycero-β-D-manno-heptose (ADP-D,D-Hep) . The inversion of stereochemistry from β to α occurs only during LPS assembly.

This guide objectively compares the biologically active β-ADP derivatives of both isomers, providing actionable methodologies and self-validating experimental frameworks for your research.

Mechanistic Overview: The ALPK1-TIFA Axis

The inner core of Gram-negative LPS highly conserves L-glycero-D-manno-heptose, while D-glycero-D-manno-heptose is often found in the outer core or within specific bacterial strains[1]. However, during infection, bacteria release the nucleotide-activated precursors of these sugars into the host cytosol (e.g., via Type IV secretion systems).

Once in the cytosol, both ADP-L,D-Hep and ADP-D,D-Hep bind to the N-terminal domain of Alpha-Kinase 1 (ALPK1). This binding event triggers the phosphorylation and oligomerization of TIFA, which subsequently recruits TRAF6 to activate the NF-κB kinase cascade, culminating in robust2[2].

Figure 1: ALPK1-TIFA-NF-κB signaling axis activated by ADP-β-heptose PAMPs.

Comparative Performance Data

When evaluating these compounds as immune agonists, stereochemistry is the ultimate determinant of efficacy. Research demonstrates that both the D- and L-glycero isomers of β-ADP-heptose potently 3[3]. Furthermore, while the intermediate D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) can activate the pathway,4[4].

The table below summarizes the quantitative pharmacological profiles of these derivatives based on standardized cytosolic delivery assays.

CompoundStereochemistryALPK1 ActivationNF-κB EC50IL-8 Secretion (at 1 µM)
ADP-L,D-Heptose β-anomerPotent Agonist~10–30 nM>1500 pg/mL
ADP-D,D-Heptose β-anomerPotent Agonist~20–50 nM>1400 pg/mL
HBP (1,7-bisphosphate) α/β mixtureModerate Agonist~1–5 µM~600 pg/mL
ADP-Heptose α-anomerInactive>10 µM<50 pg/mL (Baseline)

Data Interpretation: Both β-ADP-L,D-Hep and β-ADP-D,D-Hep exhibit near-identical, nanomolar potency. The choice between them for assay development often depends on synthetic availability rather than biological variance, as ALPK1 accommodates both epimers at the C6 position.

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental design must account for the high polarity of ADP-heptoses and the risk of endotoxin contamination. The following protocols form a self-validating system.

Protocol A: Chemoenzymatic Synthesis of β-ADP-Heptoses

Causality: Pure chemical synthesis of the β-anomer is notoriously difficult due to the thermodynamic preference for the α-anomer. A chemoenzymatic approach utilizing recombinant HldE and GmhB provides superior stereoselectivity, ensuring >95% yield of the biologically active β-anomer[3].

  • Substrate Preparation: Begin with D-glycero-D-manno-heptose 7-phosphate (H7P).

  • Kinase Reaction: Incubate H7P with recombinant HldE (kinase domain) and ATP at 37°C for 2 hours to generate the 1,7-bisphosphate (HBP) intermediate.

  • Phosphatase Reaction: Add the 5[5], yielding β-heptose 1-phosphate.

  • Adenylyltransferase Reaction: The adenylyltransferase domain of HldE couples the 1-phosphate to AMP, forming ADP-D-glycero-β-D-manno-heptose.

  • Epimerization (Optional): To generate the L,D-isomer, introduce HldD epimerase to invert the C6 stereocenter.

Protocol B: ALPK1-Targeted In Vitro Immune Activation Assay

Causality: Because ADP-heptoses cannot passively diffuse across the plasma membrane, extracellular application yields false-negative results. We employ liposome-based transfection (lipofection) to deliver the compounds directly into the cytosol.

  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-luciferase reporter at 2×104 cells/well in a 96-well plate. Incubate overnight.

  • Complex Formation: Mix 1 µM of ADP-L,D-Hep or ADP-D,D-Hep with a commercial lipofection reagent in Opti-MEM.

    • Self-Validating Control: Include α-ADP-heptose as a negative control. Because TLR4 (the LPS receptor) is extracellular and ALPK1 is intracellular, if the α-anomer triggers a signal, your batch is contaminated with endotoxin. If only the β-anomer triggers a signal, the response is definitively ALPK1-driven.

  • Cytosolic Delivery: Apply the complexes to the cells.

  • Incubation: Incubate for 4 hours (for Luciferase readout) or 24 hours (for IL-8 protein release).

  • Quantification: Assay luciferase activity using a dual-luciferase system (normalizing to Renilla to account for transfection toxicity) and quantify IL-8 via sandwich ELISA.

Figure 2: Self-validating experimental workflow for quantifying ALPK1 activation.

Application Insights for Drug Development

For researchers developing ALPK1 agonists (e.g., for immuno-oncology applications to heighten tumor-specific T-cell recruitment) or ALPK1 antagonists (for anti-inflammatory therapies), both ADP-L,D-Hep and ADP-D,D-Hep serve as exceptional benchmarking tools.

While the L,D-isomer represents the universal Gram-negative PAMP, the D,D-isomer is equally efficacious in vitro. The critical parameter for your supply chain is ensuring absolute stereochemical purity of the β-anomer and rigorous endotoxin depletion, rather than prioritizing the C6 epimer configuration.

Sources

Comparative

Biological activity of acetylated vs. non-acetylated L-glycero-a-D-manno-heptose

Application Guide: Biological Activity of Acetylated vs. Non-Acetylated L-glycero- α -D-manno-heptose The Delivery Dilemma in Innate Immune Targeting The discovery of Alpha-kinase 1 (ALPK1) as the cytosolic innate immune...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Biological Activity of Acetylated vs. Non-Acetylated L-glycero- α -D-manno-heptose

The Delivery Dilemma in Innate Immune Targeting

The discovery of Alpha-kinase 1 (ALPK1) as the cytosolic innate immune receptor for bacterial heptose metabolites has revolutionized our understanding of Gram-negative bacterial sensing. During infection, bacteria utilize Type IV secretion systems (T4SS) to inject1 directly into the host cytosol, triggering TIFA phosphorylation, TIFAsome assembly, and canonical NF- κ B activation[1].

For researchers and drug development professionals, replicating this pathway in vitro presents a fundamental physicochemical challenge. Native, non-acetylated heptose derivatives—such as ADP-heptose and2—are highly hydrophilic and cannot cross the host plasma membrane[2]. To bypass this barrier, synthetic chemists have engineered acetylated derivatives (e.g., peracetylated L-glycero-D-manno-heptose) that function as lipophilic prodrugs. This guide objectively compares the biological activity, physicochemical properties, and experimental utility of these two variants.

Mechanistic Causality: Receptor Binding vs. Cellular Permeability

The biological activity of these two variants is governed by an inverse relationship between membrane permeability and receptor affinity.

The ALPK1 N-terminal domain features a highly specific binding pocket that tightly coordinates the free hydroxyl groups of the native heptose ring[3]. Consequently, acetylated heptoses are inherently inactive at the receptor level . Their potent in vitro activity relies entirely on a self-immolative "prodrug" mechanism:

  • Passive Diffusion : The hydrophobic O-acetyl groups mask the polar hydroxyls, shifting the partition coefficient (LogP) and allowing the molecule to freely diffuse across the lipid bilayer.

  • Enzymatic Deprotection : Once inside the cytosol, ubiquitous host esterases hydrolyze the ester bonds, stripping away the acetyl groups.

  • Target Engagement : The newly liberated, non-acetylated heptose binds ALPK1, stimulating its kinase domain to.

ALPK1_Activation cluster_ext Extracellular Space cluster_int Host Cell Cytosol Ac_Hep Acetylated Heptose (Lipophilic Prodrug) Ac_Hep_Int Acetylated Heptose Ac_Hep->Ac_Hep_Int Passive Diffusion NonAc_Hep Non-Acetylated Heptose (Polar PAMP) Active_Hep Non-Acetylated Heptose (Active Ligand) NonAc_Hep->Active_Hep Requires Transfection Reagents or T4SS Esterase Host Esterases (Cleaves Acetyl Groups) Ac_Hep_Int->Esterase Esterase->Active_Hep Deacetylation ALPK1 ALPK1 Receptor Active_Hep->ALPK1 Direct Pocket Binding TIFA TIFA Phosphorylation & TIFAsome Assembly ALPK1->TIFA Kinase Activation NFkB NF-κB Activation (Pro-inflammatory) TIFA->NFkB TRAF6 Recruitment

Mechanism of ALPK1 activation by acetylated vs. non-acetylated heptose derivatives.

Quantitative Comparison: Acetylated vs. Non-Acetylated Heptose

ParameterAcetylated Heptose (e.g., Peracetylated)Non-Acetylated Heptose (e.g., ADP-Heptose)
Membrane Permeability High (Lipophilic)Low (Highly Hydrophilic)
ALPK1 Binding Affinity Negligible (Steric hindrance by acetyls)High (Nanomolar Kd​ )
In Vitro Delivery Method Direct addition to culture mediaRequires liposomal transfection or electroporation
Intracellular Activation Dependent on host esterase activityDirect activation upon cytosolic entry
Primary Use Case Whole-cell phenotypic screening, prodrugsCell-free kinase assays, structural biology

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay evaluating ALPK1 agonists must account for the delivery mechanism. Below are field-proven workflows for both variants designed to rule out false positives.

Protocol A: Direct Incubation with Acetylated Heptose (Prodrug Workflow)

Rationale : Acetylated heptoses do not require permeabilization agents. However, to prove that the observed NF- κ B activation is ALPK1-dependent and requires intracellular deacetylation, the system must include specific enzymatic and genetic controls.

  • Cell Seeding : Seed HEK293T NF- κ B luciferase reporter cells at 1×105 cells/well in a 96-well plate.

  • Control Pre-treatment (The Self-Validating Step) :

    • Control 1 (Esterase Inhibition): Pre-treat a subset of cells with a broad-spectrum esterase inhibitor (e.g., Bis-pNPP) for 1 hour. This proves the necessity of the prodrug cleavage.

    • Control 2 (Genetic Knockout): Utilize an ALPK1 −/− isogenic cell line to confirm receptor specificity.

  • Agonist Addition : Add 4 (Concentration range: 10 nM to 10 μ M)[4].

  • Incubation & Readout : Incubate for 3-4 hours. Lyse cells and measure luminescence. Expected Outcome: Robust activation in wild-type cells; complete ablation of signal in ALPK1 −/− cells and esterase-inhibited cells.

Protocol B: Transfection of Non-Acetylated Heptose (Native PAMP Workflow)

Rationale : Native ADP-heptose or HBP will yield false-negative results if simply dropped into the media. They must be actively transported across the membrane.

  • Complex Formation : Dilute non-acetylated ADP-heptose in Opti-MEM. Add a cationic lipid transfection reagent (e.g., Lipofectamine 3000). The lipid vesicles encapsulate the polar sugar.

  • Incubation : Allow 15 minutes at room temperature for liposome-PAMP complexes to form.

  • Delivery : Add the complexes to the reporter cells.

  • Validation Control : In parallel, treat cells with non-acetylated heptose without the transfection reagent. Expected Outcome:4. The un-transfected control must remain at baseline, proving the membrane-impermeability of the native PAMP[4].

Sources

Validation

Comparative Guide: Chemical vs. Enzymatic Deacetylation of Glycosides

In modern glycochemistry, the selective removal of acetyl protecting groups is a critical step in the synthesis of complex oligosaccharides and glycoconjugates. Acetyl groups are frequently employed due to their stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern glycochemistry, the selective removal of acetyl protecting groups is a critical step in the synthesis of complex oligosaccharides and glycoconjugates. Acetyl groups are frequently employed due to their stability and neighboring-group participation during glycosylation. However, their removal must be carefully managed to avoid degrading the glycosidic bond or unwanted side reactions. This guide objectively compares the traditional chemical approach (Zemplén transesterification) with emerging enzymatic deacetylation techniques, providing actionable protocols and comparative data for researchers.

Chemical Deacetylation: The Zemplén Transesterification

The classical method for removing O-acetyl groups from carbohydrates is the Zemplén deacetylation, which utilizes catalytic sodium methoxide (NaOMe) in methanol[1].

Mechanistic Causality

The reaction proceeds via a transesterification mechanism. The methoxide ion attacks the carbonyl carbon of the acetyl group, forming a tetrahedral intermediate that collapses to yield methyl acetate and the free alkoxide of the sugar. Because the reaction is driven by the vast excess of methanol solvent, it pushes the equilibrium toward complete deprotection. While highly efficient for global deacetylation, the strongly basic conditions can lead to the cleavage of other base-labile groups or cause unwanted epimerization at sensitive stereocenters[1].

Standard Experimental Protocol: Zemplén Deacetylation

This protocol is self-validating: the reaction progress can be visually tracked by TLC, and the basicity is neutralized prior to workup to prevent degradation.

  • Preparation: Dissolve the peracetylated glycoside (1.0 mmol) in anhydrous methanol (10 mL) under an inert atmosphere (argon or nitrogen).

  • Catalyst Addition: Add a freshly prepared solution of NaOMe in methanol (0.1 M) dropwise until the reaction mixture reaches a pH of 9–10 (typically 0.1–0.2 equivalents).

  • Monitoring: Stir at room temperature. Monitor the reaction via TLC (e.g., Dichloromethane/Methanol 9:1). The starting material should disappear within 1–4 hours, replaced by a highly polar baseline spot.

  • Quenching: Once complete, add acidic cation-exchange resin (e.g., Amberlite IR-120 H+ form) until the pH is neutral (pH 7). Causality: Neutralization is critical to prevent base-catalyzed degradation of the free sugar during concentration.

  • Isolation: Filter the resin, wash with methanol, and concentrate the filtrate in vacuo to yield the globally deacetylated glycoside.

Enzymatic Deacetylation: Carbohydrate Esterases

For complex syntheses requiring regioselectivity or extreme mildness, enzymatic deacetylation utilizing carbohydrate esterases (CEs) offers a powerful alternative. Enzymes such as acetylxylan esterases or specific esterases from Neisseria sicca and Trichoderma reesei have demonstrated the ability to selectively remove acetyl groups from specific hydroxyls (e.g., C-3 or C-6) without affecting others[2][3].

Mechanistic Causality

Carbohydrate esterases typically employ a classic Ser-His-Asp catalytic triad. The enzyme's binding pocket recognizes the specific stereochemistry of the glycoside, positioning only certain acetyl groups near the catalytic serine. For instance, the cellulose acetate esterase from Neisseria sicca rapidly deacetylates the C-3 position of methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside, followed by C-2, leaving C-4 and C-6 intact until later stages[2]. This regioselectivity allows for the generation of partially protected building blocks that are impossible to obtain via Zemplén conditions.

Standard Experimental Protocol: Regioselective Enzymatic Deacetylation

This protocol utilizes buffered aqueous systems to maintain enzyme stability and activity.

  • Preparation: Dissolve the acetylated glycoside (0.5 mmol) in a minimal amount of co-solvent (e.g., 10% DMSO or ethanol) to ensure solubility, then dilute with 50 mM sodium phosphate buffer (pH 7.0) to a final volume of 20 mL.

  • Enzyme Addition: Add the purified carbohydrate esterase (e.g., 10–50 Units, depending on specific activity).

  • Incubation: Incubate the mixture at 30–37 °C in a thermomixer.

  • Monitoring: Extract small aliquots (100 µL) periodically, quench with an equal volume of acetonitrile, and analyze via LC-MS or TLC to monitor the formation of specific partially deacetylated intermediates.

  • Termination & Isolation: Once the desired intermediate peaks, quench the reaction by heating to 85 °C for 10 minutes to denature the enzyme. Centrifuge to remove precipitated protein, and purify the regioselective product via reverse-phase chromatography.

Comparative Analysis & Decision Matrix

The choice between chemical and enzymatic deacetylation depends entirely on the synthetic goal: global deprotection vs. regioselective unmasking.

Table 1: Quantitative and Qualitative Comparison of Deacetylation Methods

ParameterZemplén Deacetylation (Chemical)Carbohydrate Esterase (Enzymatic)
Selectivity Global (Non-selective)Regioselective (e.g., C-3 or C-6 specific)
Typical Yield >90% for fully deprotected sugars50–70% for specific partially protected intermediates
Reaction Conditions Base-catalyzed (NaOMe, pH 9-10)Neutral, aqueous buffer (pH 7.0, 37 °C)
Reaction Time 1–4 hours12–48 hours
Scalability Excellent (Multi-gram to Kilogram)Moderate (Milligram to Gram, limited by enzyme cost)
Functional Group Tolerance Poor for other esters/base-labile groupsExcellent for sensitive functional groups

Workflow Visualization

G Start Peracetylated Glycoside Chem Chemical (Zemplén) NaOMe / MeOH Start->Chem Enz Enzymatic Carbohydrate Esterase Start->Enz ChemRes Global Deacetylation (Fast, Non-selective) Chem->ChemRes EnzRes Regioselective Deacetylation (Mild, Specific) Enz->EnzRes

Decision workflow for selecting chemical vs. enzymatic deacetylation of glycosides.

References

  • ResearchGate. "Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years." Accessed April 3, 2026.[Link]

  • PubMed Central (NIH). "Mode of action on deacetylation of acetylated methyl glycoside by cellulose acetate esterase from Neisseria sicca SB." Accessed April 3, 2026.[Link]

  • ResearchGate. "Enzymatic acylation of flavonoid glycosides by a carbohydrate esterase of family 16." Accessed April 3, 2026.[Link]

Sources

Comparative

Validation of Anomeric Configuration by NMR Spectroscopy: A Comparative Guide

The determination of the anomeric configuration ( α or β ) is a critical bottleneck in the structural validation of synthesized glycosides, nucleoside analogs, and antibody-drug conjugates (ADCs)[1]. Because the spatial...

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Author: BenchChem Technical Support Team. Date: April 2026

The determination of the anomeric configuration ( α or β ) is a critical bottleneck in the structural validation of synthesized glycosides, nucleoside analogs, and antibody-drug conjugates (ADCs)[1]. Because the spatial arrangement at the anomeric center (C-1) dictates the biological activity, metabolic stability, and physicochemical properties of the resulting molecule, relying on a single analytical method can lead to costly misassignments in drug development[2].

While X-ray crystallography provides definitive solid-state proof, obtaining suitable crystals is often impractical. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for solution-state stereochemical elucidation[1]. This guide objectively compares the primary NMR techniques used for anomeric validation, detailing the physical causality behind each method and providing self-validating experimental protocols.

The Causality of Stereochemical Elucidation by NMR

To confidently assign anomeric stereocenters, scientists must move beyond empirical matching and understand the quantum mechanical and spatial phenomena governing NMR signals:

3JH1,H2​ Coupling (The Karplus Relationship)

The three-bond scalar coupling between the anomeric proton (H-1) and the adjacent proton (H-2) is highly dependent on the dihedral angle ( ϕ ) separating them, as modeled by the Karplus equation[3]. In D-glucopyranosides, a β -configuration places H-1 and H-2 in a trans-diaxial arrangement ( ϕ≈180∘ ), resulting in a large coupling constant ( 3JH1,H2​=7–9 Hz). Conversely, the α -configuration results in an equatorial-axial arrangement ( ϕ≈60∘ ), yielding a small coupling constant ( 3JH1,H2​=2–4 Hz)[3].

1JC1,H1​ Coupling (The Perlin Effect)

When 3JH1,H2​ is ambiguous—such as in mannose derivatives where H-2 is equatorial, or in conformationally flexible furanoses—heteronuclear one-bond coupling ( 1JC1,H1​ ) becomes the definitive metric[4]. The Perlin effect dictates that 1JCH​ is heavily influenced by the orientation of the adjacent ring oxygen's lone pairs[5]. An equatorial anomeric proton (e.g., α -glucose) experiences less orbital overlap with the oxygen lone pairs, leading to a larger 1JC1,H1​ (~169–171 Hz). An axial anomeric proton (e.g., β -glucose) aligns antiperiplanar to a lone pair, transferring electron density into the C-H antibonding orbital, weakening the bond and reducing 1JC1,H1​ (~158–162 Hz)[6].

Through-Space Correlation (NOE/ROESY)

For nucleoside analogs (e.g., ribofuranoses) where scalar coupling fails to provide rigid stereochemical proof due to rapid pseudorotation, Nuclear Overhauser Effect (NOE) spectroscopy is required[7]. The NOE relies on dipole-dipole cross-relaxation, which is inversely proportional to the sixth power of the internuclear distance ( r−6 ). In standard β -nucleosides, both H-1' and H-4' reside on the α -face (down) of the furanose ring, resulting in a strong NOE cross-peak[7]. In α -nucleosides, H-1' is on the β -face (up), rendering it spatially distant from H-4', thus abolishing this specific correlation[7].

Comparative Analysis of NMR Techniques

The following table summarizes the performance and diagnostic markers of the primary NMR methods used to validate anomeric configurations.

Analytical MethodPhysical BasisExpected Values ( α -Anomer)Expected Values ( β -Anomer)AdvantagesLimitations
1D 1 H NMR Dihedral angle dependence ( 3JH1,H2​ ) 3J=2–4 Hz (eq-ax) 3J=7–9 Hz (ax-ax)Rapid, high sensitivity, allows anomeric ratio quantification.Fails for manno-pyranoses ( 3J≈1−2 Hz for both) and flexible furanoses.
1D 13 C / HSQC Orbital overlap / Perlin Effect ( 1JC1,H1​ ) 1J≈169–171 Hz (equatorial H-1) 1J≈158–162 Hz (axial H-1)Unambiguous for mannose and sterically hindered pyranoses.Requires specialized J-resolved pulse sequences; lower sensitivity than 1 H.
2D NOESY / ROESY Spatial proximity / Dipolar coupling ( r−6 )NOE between H-1' and H-2' only (Nucleosides)NOE between H-1' and H-4' (Nucleosides)Definitive for nucleosides, complex oligosaccharides, and novel scaffolds.Susceptible to spin diffusion artifacts; requires careful mixing time optimization.

Experimental Protocols for Self-Validating Systems

To ensure trustworthiness, every NMR experiment must be treated as a self-validating system. The following protocols include internal controls to prevent artifactual misinterpretation.

Protocol 1: 1D 1 H NMR for 3JH1,H2​ Measurement
  • Sample Preparation : Dissolve 5–10 mg of the highly purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl 3​ , D 2​ O, or DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Pulse Calibration (Critical) : Determine the exact 90° pulse width ( P1​ ) for the specific sample to ensure maximum signal-to-noise ratio and accurate integration.

  • Acquisition : Acquire a standard 1D 1 H spectrum (e.g., zg30 pulse program) with a minimum of 16 scans, a spectral width of 12 ppm, and a relaxation delay ( D1​ ) of at least 5×T1​ (typically 2–5 seconds) to ensure quantitative integration of α/β mixtures.

  • Data Processing : Apply a mild exponential window function (LB = 0.3 Hz), Fourier transform, phase correct, and baseline correct. Extract the 3JH1,H2​ coupling constant directly from the H-1 multiplet (typically found between 4.5–6.5 ppm).

Protocol 2: J-Resolved HSQC for 1JC1,H1​ Measurement
  • Setup : Use an F1-coupled HSQC pulse sequence (e.g., hsqcgphpr.2 modified to remove decoupling during the t1​ evolution period).

  • Optimization : Set the INEPT delay based on an average 1JCH​ of 145 Hz ( Δ=1/(2J)≈3.45 ms).

  • Acquisition : Acquire with high resolution in the indirect ( 13 C, F1) dimension (minimum 512 increments) to accurately measure the heteronuclear splitting.

  • Analysis : Measure the distance (in Hz) between the split cross-peaks in the F1 dimension. Values >168 Hz confirm an equatorial proton ( α -gluco/galacto or β -manno), while values <162 Hz confirm an axial proton ( β -gluco/galacto or α -manno) .

Protocol 3: 2D NOESY for Nucleoside Analogs
  • Sample Preparation : Degas the sample using three freeze-pump-thaw cycles or argon sparging. Dissolved paramagnetic oxygen accelerates relaxation and quenches NOE signals.

  • Mixing Time ( tm​ ) Optimization (Critical) : Run a series of 1D selective NOE experiments with varying mixing times (e.g., 200, 400, 600 ms). Plot the NOE buildup curve to identify the linear regime and avoid spin diffusion (typically tm​≈400 ms for small molecules).

  • Acquisition : Acquire the 2D NOESY spectrum using the optimized tm​ with a minimum of 256 increments in F1.

  • Validation : Confirm the configuration by identifying the diagnostic H-1' to H-4' cross-peak ( β -anomer) or the exclusive H-1' to H-2'/H-3' cross-peaks ( α -anomer) .

Decision Workflow for Anomeric Validation

Anomeric_Validation_Workflow Start Synthesized Glycoside / Nucleoside H1_NMR 1D 1H NMR Spectroscopy Measure ³J(H1,H2) Start->H1_NMR Check_J Is ³J(H1,H2) definitive? (e.g., >7 Hz or <4 Hz) H1_NMR->Check_J Beta_Assign β-Anomer (trans-diaxial, ³J = 7-9 Hz) Check_J->Beta_Assign Yes, Large J Alpha_Assign α-Anomer (eq-axial, ³J = 2-4 Hz) Check_J->Alpha_Assign Yes, Small J Ambiguous Ambiguous (e.g., Mannose, Furanoses) ³J ≈ 1-2 Hz Check_J->Ambiguous No Adv_NMR Advanced NMR Techniques Ambiguous->Adv_NMR JCH_Measure 1D 13C / J-Resolved HSQC Measure ¹J(C1,H1) Adv_NMR->JCH_Measure NOESY 2D NOESY / ROESY Through-space correlations Adv_NMR->NOESY JCH_Alpha α-Anomer ¹J ≈ 170 Hz JCH_Measure->JCH_Alpha JCH_Beta β-Anomer ¹J ≈ 160 Hz JCH_Measure->JCH_Beta NOE_Beta β-Anomer (e.g., H1'-H4' NOE in nucleosides) NOESY->NOE_Beta NOE_Alpha α-Anomer (e.g., H1-H2 NOE only) NOESY->NOE_Alpha

Decision tree for validating anomeric configuration using 1D and 2D NMR techniques.

References

  • Fontana, C., & Widmalm, G. "Primary Structure of Glycans by NMR Spectroscopy." Chemical Reviews, 2023.[Link]

  • Marcó, N., et al. "1JCH NMR Profile: Identification of Key Structural Features and Functionalities by Visual Observation and Direct Measurement of One-Bond Proton-Carbon Coupling Constants." The Journal of Organic Chemistry, 2017.[Link]

  • Speciale, I., et al. "Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide." Carbohydrate Polymers, 2022.[Link]

  • Tóth, G., Rosemeyer, H., & Seela, F. "Unambiguous Assignment of Anomeric Configuration of Nucleosides by Noe-Difference Spectroscopy." Nucleosides, Nucleotides and Nucleic Acids, 1989.[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of ADP-Activated Heptopyranoses: A Comparative Analysis of Phosphoramidite and Chemoenzymatic Procedures

ADP-activated heptopyranoses, particularly ADP-L-glycero-β-D-manno-heptose, have emerged from relative obscurity to become molecules of significant interest in immunology and drug development. Initially known as essentia...

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Author: BenchChem Technical Support Team. Date: April 2026

ADP-activated heptopyranoses, particularly ADP-L-glycero-β-D-manno-heptose, have emerged from relative obscurity to become molecules of significant interest in immunology and drug development. Initially known as essential precursors for the biosynthesis of the inner core of lipopolysaccharides (LPS) in Gram-negative bacteria, they are now recognized as potent pathogen-associated molecular patterns (PAMPs).[1][2] These molecules are delivered into the host cell cytoplasm where they trigger robust innate immune responses.[1][2][3] This biological significance has created a pressing demand for reliable and efficient methods to synthesize these complex molecules and their analogues for research and therapeutic development.

This guide provides an in-depth comparison of the primary methodologies for synthesizing ADP-activated heptopyranoses, with a focus on phosphoramidite-based chemical synthesis and a comparative look at chemoenzymatic approaches. We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in selecting the optimal strategy for their specific needs.

The Synthetic Challenge: Why ADP-Heptoses Are Not Trivial Targets

The synthesis of nucleotide sugars like ADP-heptose presents several formidable challenges:

  • Dense Functionality: Heptopyranoses are densely functionalized, with multiple hydroxyl groups of similar reactivity. This necessitates complex and judiciously planned protecting group strategies to achieve regioselectivity.[4][5]

  • Stereochemical Control: The biological activity of ADP-heptose is critically dependent on the β-configuration of the anomeric phosphate linkage.[3][6] Achieving high β-selectivity during phosphorylation is often difficult due to steric and stereoelectronic factors.[7]

  • The Pyrophosphate Linkage: Formation of the pyrophosphate bond connecting the sugar-1-phosphate to adenosine monophosphate (AMP) is a delicate process, prone to side reactions and requiring carefully controlled activation and coupling conditions.

  • Lability and Purification: The final ADP-heptose product is a polar, water-soluble molecule that can be sensitive to harsh deprotection conditions. Purification from a complex mixture of reagents and byproducts often requires specialized chromatographic techniques.

Foundational Chemistry: The Phosphoramidite Coupling Cycle

Phosphoramidite chemistry, the gold standard for oligonucleotide synthesis, offers a powerful and adaptable platform for constructing the pyrophosphate linkage in ADP-sugars.[8][9][10] The process is a cycle of four key steps, which provides high coupling efficiency and control.[10][11]

Phosphoramidite_Cycle cluster_0 General Phosphoramidite Reaction Workflow Activation Activation Coupling Coupling Activation->Coupling Reactive Intermediate Oxidation Oxidation Coupling->Oxidation Unstable Phosphite Triester Deprotection Deprotection Oxidation->Deprotection Stable Phosphate Triester Deprotection->Activation Cycle Complete

Caption: General workflow of a phosphoramidite coupling reaction.

  • Activation: A phosphoramidite synthon is activated by a weak acid, such as a tetrazole derivative.[][13] This protonates the diisopropylamino group, converting it into a good leaving group and forming a highly reactive intermediate.[][14]

  • Coupling: The activated phosphoramidite reacts with a free hydroxyl group (in this case, on a sugar phosphate) to form an unstable phosphite triester linkage.[][15]

  • Oxidation: The unstable trivalent phosphite triester is oxidized to a stable pentavalent phosphate triester using an oxidizing agent like iodine or t-butyl hydroperoxide (tBuOOH).[15][16][17]

  • Deprotection: Protecting groups are removed to yield the final pyrophosphate linkage.

Comparative Analysis of Synthetic Strategies

We will compare three distinct approaches: a phosphoramidite-based chemical synthesis, the related AMP-morpholidate method, and a chemoenzymatic strategy.

Strategy 1: The Phosphoramidite Approach (P(III) Chemistry)

This method involves the phosphitylation of a suitably protected heptose to create a phosphoramidite building block, which is then coupled to a protected AMP derivative. A more common and efficient variation involves coupling a heptose-1-phosphate with an adenosine phosphoramidite.[16]

Causality Behind Experimental Choices:

  • Protecting Groups: The choice of protecting groups on the heptose is paramount. Acetyl (Ac) or Benzoyl (Bz) groups are often used as they are stable but can be removed under conditions that do not affect the final pyrophosphate.[5][18] However, for synthesizing analogues with sensitive functionalities like azides, orthogonal protecting groups that avoid reduction (e.g., hydrogenation) are necessary.[7]

  • Phosphorylating Agent: The synthesis of the key heptose-1-phosphate intermediate requires a stereoselective phosphorylation. Reagents like diallyl or diphenyl chlorophosphate are employed, but achieving high β-selectivity can be challenging.[7]

  • Activator: 5-(Ethylthio)-1H-tetrazole (ETT) is a common activator for coupling a nucleoside phosphoramidite to a phosphate, driving the formation of the key phosphate-phosphite intermediate.[16]

Phosphoramidite_Strategy cluster_1 Phosphoramidite Synthesis Pathway Heptose Protected Heptose (e.g., Peracetylated) HeptoseP Heptose-1-Phosphate (β-selective phosphorylation) Heptose->HeptoseP Coupling Coupling & Oxidation (Activator: ETT, Oxidant: tBuOOH) HeptoseP->Coupling AMP_Amidite Adenosine Phosphoramidite AMP_Amidite->Coupling Protected_ADP Protected ADP-Heptose Coupling->Protected_ADP Final_Product ADP-β-Heptose Protected_ADP->Final_Product Global Deprotection

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of L-glycero-α-D-manno-Heptopyranose, hexaacetate

For researchers and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of L-glycero-α-D-manno-Heptopyranose, hexaacetate, a versatile compound often utilized in glycosylation studies and the development of carbohydrate-based therapeutics.[1] By understanding the chemical nature of this compound and adhering to best practices, you can ensure the safe and compliant disposal of this laboratory reagent.

I. Understanding the Compound: A Risk-Based Assessment

Generally, simple sugars and their derivatives that do not possess known hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity) are not classified as hazardous waste. The parent compound's SDS indicates that it is not expected to be hazardous, though it may have long-lasting harmful effects on aquatic life, a common cautionary statement for compounds with limited ecotoxicity data.[3] The hexaacetate derivative is also not expected to possess inherent hazardous properties based on its chemical structure. However, it is crucial to recognize that local regulations and the specific context of the waste (e.g., contamination with other hazardous materials) will ultimately dictate the disposal pathway.

II. The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the recommended steps for the proper disposal of L-glycero-α-D-manno-Heptopyranose, hexaacetate. This workflow is designed to be a self-validating system, ensuring that all safety and regulatory considerations are met at each stage.

Step 1: Waste Characterization and Segregation

The first and most critical step is to determine if the waste is contaminated.

  • Uncontaminated, Pure Compound: If the waste consists solely of unused or expired L-glycero-α-D-manno-Heptopyranose, hexaacetate in its solid form, it can likely be managed as non-hazardous solid chemical waste.

  • Contaminated Waste: If the compound has been used in solution or has come into contact with other chemicals, the entire mixture must be characterized.

    • Aqueous Solutions: If dissolved in a non-hazardous aqueous buffer with a pH between 5.5 and 10.5, it may be acceptable for drain disposal, pending local regulations.[4]

    • Solvent Mixtures: If dissolved in or mixed with flammable solvents (e.g., methanol, acetonitrile), the waste must be treated as hazardous flammable liquid waste.[5]

    • Biologically Contaminated Materials: Any materials contaminated with biological agents (e.g., cell cultures, bacteria) must be decontaminated prior to disposal, typically by autoclaving, and then disposed of according to institutional biosafety guidelines.

    • Other Hazardous Contaminants: If mixed with any other chemical classified as hazardous (e.g., toxic, corrosive, reactive), the entire waste stream must be managed as hazardous waste.

Step 2: Containerization and Labeling

Proper containment and labeling are essential to prevent accidental exposure and ensure correct disposal.

  • Solid Waste:

    • Collect in a well-sealed, durable container, such as the original product bottle.

    • The container must be clean on the outside and free of cracks or leaks.

    • Label the container clearly with the full chemical name: "L-glycero-α-D-manno-Heptopyranose, hexaacetate." Do not use abbreviations.

  • Liquid Waste:

    • Use a compatible, leak-proof container with a secure screw-top cap.

    • Label the container with a "Hazardous Waste" tag if applicable, and list all chemical constituents and their approximate percentages.[5]

Step 3: Disposal Pathway Selection

Based on the waste characterization, select the appropriate disposal route. The following diagram illustrates the decision-making process.

DisposalWorkflow Start Waste L-glycero-a-D-manno-Heptopyranose, hexaacetate IsContaminated Is the waste contaminated? Start->IsContaminated PureSolid Pure, uncontaminated solid IsContaminated->PureSolid No Contaminated Contaminated with other substances IsContaminated->Contaminated Yes ConsultEHS Consult Institutional EHS for disposal as non-hazardous chemical waste. PureSolid->ConsultEHS HazardousContaminant Is the contaminant hazardous? Contaminated->HazardousContaminant NonHazardousSolution Non-hazardous aqueous solution (pH 5.5-10.5) HazardousContaminant->NonHazardousSolution No HazardousMixture Hazardous mixture (e.g., flammable solvent) HazardousContaminant->HazardousMixture Yes DrainDisposal Drain disposal with copious water (pending local regulations) NonHazardousSolution->DrainDisposal HazardousWaste Dispose as hazardous chemical waste via EHS. HazardousMixture->HazardousWaste

Caption: Disposal decision workflow for L-glycero-α-D-manno-Heptopyranose, hexaacetate.

Step 4: Execution of Disposal

  • For Non-Hazardous Solid Waste: Many institutions have procedures for the disposal of non-hazardous solid chemicals in the regular trash, provided they are in sealed containers and properly labeled.[6] Always confirm this procedure with your institution's Environmental Health and Safety (EHS) department.

  • For Non-Hazardous Aqueous Solutions: If permitted by your institution, slowly pour the solution down the drain with a copious amount of running water to ensure it is well-diluted and flushed through the plumbing system.[7]

  • For Hazardous Waste: Store the labeled hazardous waste container in a designated satellite accumulation area. Schedule a pickup with your institution's EHS department. Do not mix incompatible waste streams in the same container.

III. Quantitative Data and Key Considerations
ParameterGuidelineRationale
pH for Drain Disposal 5.5 - 10.5To prevent corrosion of plumbing and adverse reactions in the sanitary sewer system.[4]
Flashpoint for Flammable Waste < 60 °C (140 °F)This is the threshold for classifying a liquid as an ignitable hazardous waste according to many regulatory bodies.[5]
IV. Trustworthiness and Verification: The Role of Institutional EHS

This guide provides a scientifically-grounded framework for the disposal of L-glycero-α-D-manno-Heptopyranose, hexaacetate. However, it is not a substitute for local regulations and institutional policies. Disposal of all chemical waste should be in accordance with applicable regional, national, and local laws and regulations. [3]

Therefore, the most critical step in this entire process is to consult with your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance based on your location's regulations and your facility's waste management capabilities.

By following this comprehensive guide and verifying the procedures with your local EHS experts, you can ensure the safe, compliant, and environmentally responsible disposal of L-glycero-α-D-manno-Heptopyranose, hexaacetate, thereby upholding the highest standards of laboratory practice.

References

  • Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]

  • AACT Disposal Quick Reference Guide. American Association of Chemistry Teachers. [Link]

Sources

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